

8-Fluoro-2-methylquinolin-4-ol IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Fluoro-2-methylquinolin-4-ol

Cat. No.: B1339319

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An In-depth Technical Guide to 8-Fluoro-2-methylquinolin-4-ol

This technical guide provides a comprehensive overview of **8-Fluoro-2-methylquinolin-4-ol**, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and potential applications.

Chemical Identity and Structure

8-Fluoro-2-methylquinolin-4-ol is a derivative of quinoline, a bicyclic aromatic heterocycle. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.^[1]

IUPAC Name: **8-fluoro-2-methylquinolin-4-ol**

Synonyms:

- 8-fluoro-2-methyl-4-quinolinol
- 8-Fluoro-4-hydroxy-2-methylquinoline^[2]
- 8-FLUORO-4-HYDROXYQUINALDINE^[3]

CAS Number: 5288-22-2^[2]

Chemical Structure: The structure consists of a quinoline core with a methyl group at position 2, a hydroxyl group at position 4, and a fluorine atom at position 8. This compound can exist in tautomeric equilibrium with its quinolone form, 8-fluoro-2-methyl-1H-quinolin-4-one.[4][5]

- Molecular Formula: C₁₀H₈FNO[2][4]
- SMILES: CC1=CC(=O)C2=C(N1)C(=CC=C2)F[4]
- InChI Key: LLUXFHIYAWGJGO-UHFFFAOYSA-N

Physicochemical Properties

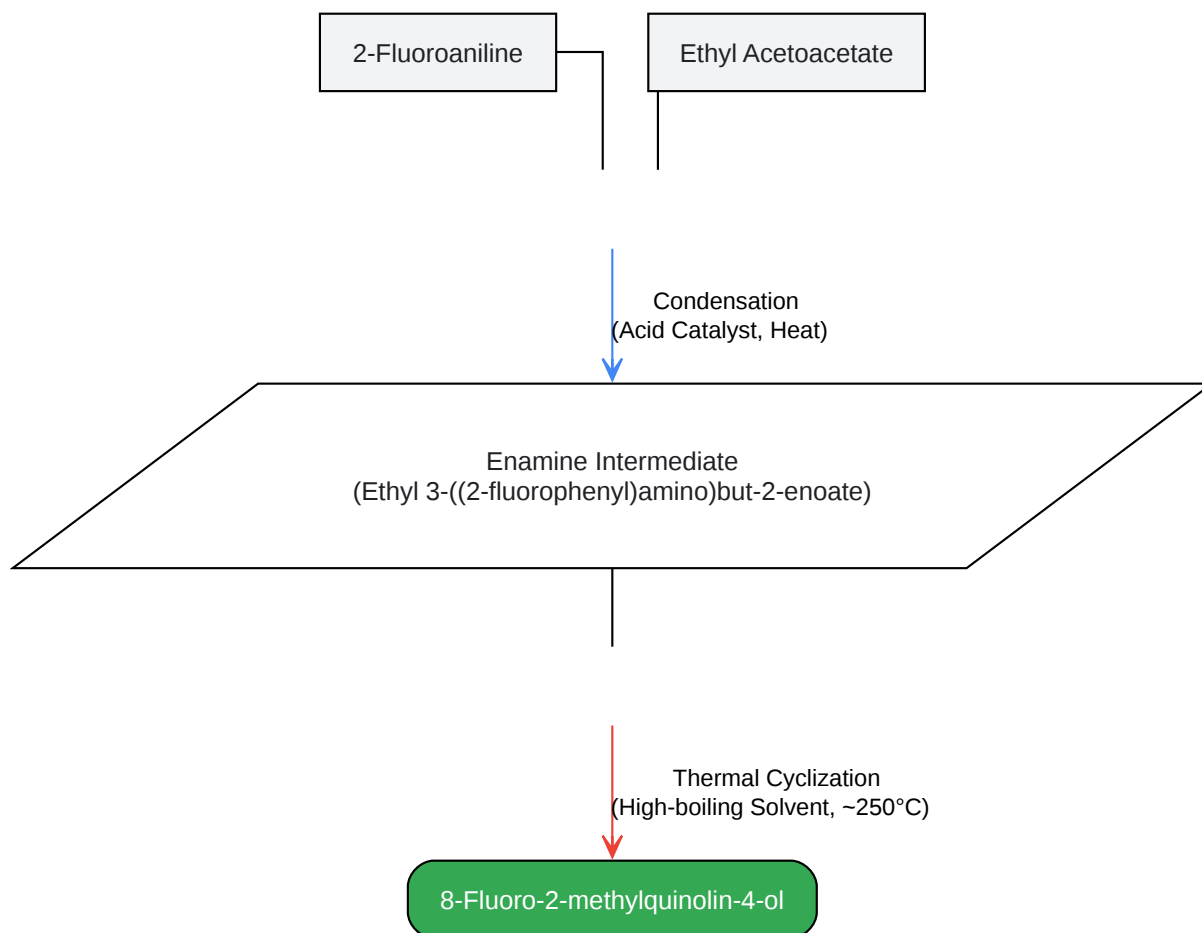
A summary of the key physicochemical properties of **8-Fluoro-2-methylquinolin-4-ol** is presented in the table below.

Property	Value	Reference(s)
Molecular Weight	177.18 g/mol	[2]
Appearance	Pale cream to pale brown powder/crystal	[2]
Purity	>98%	[2]
Melting Point	230 °C – 236 °C	[2]
Predicted XlogP	2.0	[4]

Synthesis and Experimental Protocols

8-Fluoro-2-methylquinolin-4-ol is typically synthesized via a Conrad-Limpach reaction, which involves the condensation of an aniline with a β -ketoester, followed by thermal cyclization.

Proposed Synthesis Workflow



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Caption: Proposed synthetic pathway for **8-Fluoro-2-methylquinolin-4-ol**.

Experimental Protocol: Synthesis via Conrad-Limpach Reaction

This protocol is adapted from established procedures for structurally similar compounds.^{[6][7]}

Step 1: Condensation to form Enamine Intermediate

- **Reagents:** Combine equimolar amounts of 2-fluoroaniline and ethyl acetoacetate in a round-bottom flask. Ethanol can be used as a solvent.
- **Catalyst:** Add a catalytic amount (2-3 drops) of concentrated hydrochloric acid.
- **Reaction:** Heat the mixture to reflux for 2-4 hours.
- **Monitoring:** Track the reaction's progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure to yield the crude enamine intermediate, ethyl 3-((2-fluorophenyl)amino)but-2-enoate, typically as an oil. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization

- **Solvent:** Add the crude intermediate from Step 1 to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask equipped with a condenser.
- **Reaction:** Heat the mixture to approximately 250 °C. The cyclization reaction will occur, accompanied by the evolution of ethanol.
- **Precipitation:** Maintain the high temperature until the reaction is complete (monitored by TLC). Upon cooling, the desired product, **8-Fluoro-2-methylquinolin-4-ol**, will precipitate out of the solvent.
- **Isolation:** Collect the solid product by filtration.
- **Purification:** Wash the collected solid with a suitable solvent (e.g., hexane or ether) to remove residual high-boiling solvent. Further purification can be achieved by recrystallization from a solvent such as ethanol or dimethylformamide (DMF).

Biological Activity and Applications

While specific biological activity data for **8-Fluoro-2-methylquinolin-4-ol** is not extensively documented in public literature, the quinoline scaffold is a privileged structure in medicinal chemistry.^[1] Derivatives of quinoline and 8-hydroxyquinoline are known to exhibit a wide spectrum of biological activities.^[8]

Potential Therapeutic Areas:

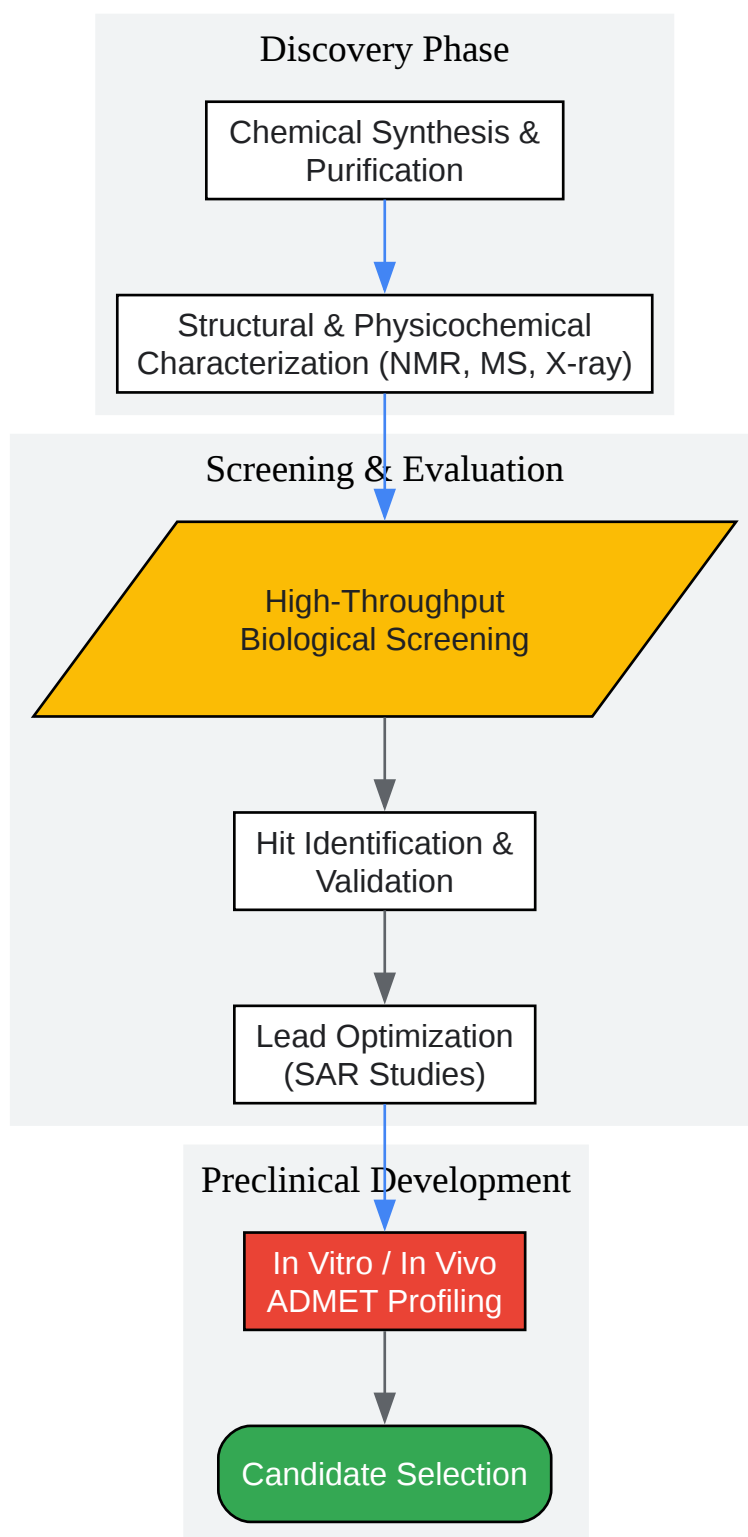
- **Anticancer:** Numerous quinoline derivatives are investigated as anticancer agents, acting through mechanisms like kinase and topoisomerase inhibition.[\[1\]](#)
- **Antimicrobial:** The 4-quinolone moiety is a key pharmacophore in many antibacterial agents (e.g., fluoroquinolones).[\[1\]](#) Studies on various synthetic quinolines have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).[\[9\]](#)
- **Antifungal:** Related difluoro-2-methylquinoline compounds, such as Ipflufenquin, are potent fungicides.[\[1\]](#)[\[10\]](#) This suggests that 8-fluoro derivatives could also be explored for antifungal applications.[\[1\]](#)

Applications in Materials Science: Due to its conjugated molecular structure, **8-Fluoro-2-methylquinolin-4-ol** serves as a versatile heterocyclic building block for the synthesis of functional materials.[\[2\]](#)

- **OLEDs and DSSCs:** It is used to synthesize dyes for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[\[2\]](#)
- **Fluorescent Bioimaging:** The core structure can be modified to create fluorescent probes for monitoring cellular activities.[\[2\]](#)

Research and Development Workflow

The development of novel compounds based on the **8-Fluoro-2-methylquinolin-4-ol** scaffold follows a logical progression from synthesis to biological evaluation.



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- To cite this document: BenchChem. [8-Fluoro-2-methylquinolin-4-ol IUPAC name and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1339319#8-fluoro-2-methylquinolin-4-ol-iupac-name-and-structure\]](https://www.benchchem.com/product/b1339319#8-fluoro-2-methylquinolin-4-ol-iupac-name-and-structure)

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